2-(2,2-Difluoroethoxy)-4-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6-2-3-7(12)8(4-6)13-5-9(10)11/h2-4,9H,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITGCSTVXNYZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,2 Difluoroethoxy 4 Methylaniline
Established Synthetic Routes to the Aniline (B41778) Core
The foundational step in the synthesis of 2-(2,2-difluoroethoxy)-4-methylaniline is the construction of the substituted aniline core. Several well-established methods can be employed, often starting from readily available precursors.
One common strategy begins with the nitration of p-cresol (B1678582) (4-methylphenol). The hydroxyl group of p-cresol is a strong ortho-, para-director. Since the para position is blocked by the methyl group, nitration with nitric acid in the presence of a suitable solvent typically yields 4-methyl-2-nitrophenol (B89549). researchgate.netresearchgate.net This nitro-intermediate is crucial as the nitro group can be subsequently reduced to the desired amine functionality. The reduction of the nitro group to an amine is a standard transformation that can be achieved with high efficiency using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C). fluorine1.ru
Another viable approach involves starting with 2-amino-5-methylphenol (B193566). This compound already possesses the required amino and methyl groups in the correct relative positions (para- and meta- to the hydroxyl group, respectively). organic-chemistry.orgsacredheart.edunumberanalytics.com The synthesis of 2-amino-5-methylphenol itself can be accomplished through several routes, including the sulfonation of p-toluidine (B81030) followed by alkali fusion. A German patent describes a process where 2-amino-5-methyl-benzenesulfonic acid sodium salt is reacted with potassium hydroxide (B78521) at high temperature and pressure to yield the potassium salt of 2-amino-5-methylphenol, which is then neutralized to obtain the final product. mdpi.com
The table below summarizes potential starting materials and key intermediates for the aniline core synthesis.
| Starting Material | Key Intermediate | Transformation |
| p-Cresol | 4-Methyl-2-nitrophenol | Nitration |
| 4-Methyl-2-nitrophenol | 2-Amino-5-methylphenol | Reduction |
| p-Toluidine | 2-Amino-5-methylbenzenesulfonic acid | Sulfonation |
| 2-Amino-5-methylbenzenesulfonic acid | 2-Amino-5-methylphenol | Alkali Fusion |
Strategies for Introducing the 2,2-Difluoroethoxy Moiety
The introduction of the 2,2-difluoroethoxy group is a key step that can be achieved through several etherification methods. The choice of method often depends on the nature of the starting material (a phenol (B47542) or an aryl halide) and the desired reaction conditions.
Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. organic-chemistry.orgnih.gov In this context, 4-methyl-2-nitrophenol or 2-amino-5-methylphenol can be deprotonated with a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl bromide. The use of a good leaving group on the difluoroethyl moiety is crucial for the success of this SN2 reaction. beilstein-journals.org Polar aprotic solvents like DMF or DMSO are often employed to enhance the reactivity of the nucleophile. organic-chemistry.org
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can form an aryl ether from an aryl halide and an alcohol. nih.govresearchgate.net This method would be applicable if starting with a halogenated precursor, such as 2-bromo-4-methylaniline (B145976) or 2-iodo-4-methylaniline, and reacting it with 2,2-difluoroethanol (B47519) in the presence of a copper catalyst and a base. Modern Ullmann-type reactions often utilize ligands to improve catalyst performance and can be carried out under milder conditions than the traditional high-temperature protocols. beilstein-journals.orgfluorine1.ru
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for converting a primary or secondary alcohol into an ether with inversion of stereochemistry, although the latter is not relevant here. researchgate.net This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of an alcohol for nucleophilic attack. For the synthesis of this compound, 4-methyl-2-nitrophenol could be reacted with 2,2-difluoroethanol under Mitsunobu conditions. This method is known for its mild reaction conditions and tolerance of various functional groups.
The following table outlines the key features of these etherification strategies.
| Reaction | Substrates | Key Reagents | Typical Solvents |
| Williamson Ether Synthesis | Phenol + Alkyl Halide/Triflate | Base (e.g., NaH, K₂CO₃) | DMF, DMSO, Acetonitrile |
| Ullmann Condensation | Aryl Halide + Alcohol | Copper Catalyst (e.g., CuI, CuO), Base | DMF, Pyridine, Dioxane |
| Mitsunobu Reaction | Phenol + Alcohol | PPh₃, DEAD/DIAD | THF, Dichloromethane |
Approaches for Introducing the 4-Methyl Substitution
The 4-methyl substituent is typically incorporated from the start of the synthesis by choosing an appropriately substituted precursor. Common starting materials that already contain the methyl group at the desired position include p-cresol (4-methylphenol) or p-toluidine (4-methylaniline).
For instance, starting with p-cresol ensures the methyl group is in the correct position relative to the hydroxyl group, which is then converted to the difluoroethoxy group. Subsequent nitration and reduction steps lead to the final product with the methyl group at the 4-position.
Alternatively, starting with p-toluidine provides the aniline core with the methyl group already in place. Subsequent ortho-functionalization, such as ortho-hydroxylation or ortho-halogenation followed by etherification, would be required to introduce the difluoroethoxy group.
Optimization of Reaction Conditions and Efficiency
Catalytic Systems in the Synthesis
Catalysis plays a pivotal role in several of the potential synthetic steps. In the reduction of the nitro group, catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.
For C-N bond formation via Buchwald-Hartwig amination, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often employed to improve reaction rates and yields, especially with sterically hindered substrates. The choice of ligand can significantly impact the efficiency of the catalytic cycle. fluorine1.ru
In Ullmann-type ether syntheses, the use of copper catalysts is essential. While traditional methods used stoichiometric amounts of copper powder, modern approaches utilize catalytic amounts of copper salts like CuI or CuO, often in combination with ligands such as picolinic acid or N,N-dimethylglycine, to facilitate the reaction under milder conditions. beilstein-journals.orgfluorine1.ru
Solvent Effects and Reaction Environment
The choice of solvent can have a profound impact on reaction rates and outcomes. In Williamson ether synthesis, polar aprotic solvents such as DMF or DMSO are preferred as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide nucleophile. organic-chemistry.orgbeilstein-journals.org
For nucleophilic aromatic substitution (SNAr) reactions, including some Ullmann-type couplings, the solvent polarity can influence the stability of the Meisenheimer intermediate, a key species in the reaction pathway. The solvent can affect the rate-determining step, which can be either the formation or the decomposition of this intermediate.
The reaction environment, including temperature and the presence of a base, must be carefully controlled. Higher temperatures can increase reaction rates but may also lead to undesirable side reactions. nih.gov The strength of the base used to deprotonate the phenol in a Williamson synthesis or to neutralize acid byproducts is also a critical parameter.
Regioselectivity and Yield Enhancement
Achieving the correct regiochemistry—the placement of substituents at the desired positions on the aromatic ring—is a central challenge. When starting with p-cresol, the directing effect of the hydroxyl group favors ortho-nitration, leading to the desired 4-methyl-2-nitrophenol intermediate.
If starting with p-toluidine, direct ortho-alkoxylation could be a possibility. However, controlling regioselectivity can be challenging. Directing groups may be necessary to favor substitution at the ortho position.
To enhance yields, it is crucial to optimize the reaction conditions for each step. This includes the concentration of reactants, reaction time, and temperature. For example, in Williamson ether synthesis, using a more reactive electrophile (e.g., a triflate instead of a bromide) can lead to higher yields and shorter reaction times. In catalytic reactions, the catalyst loading and the catalyst-to-ligand ratio are important parameters to optimize. fluorine1.ru
The following table provides a hypothetical comparison of reaction conditions for the etherification of 4-methyl-2-nitrophenol, which would be a key step in one of the plausible synthetic routes.
| Method | Electrophile | Base/Reagents | Solvent | Temperature (°C) | Potential Yield Range |
| Williamson | 2,2-Difluoroethyl triflate | K₂CO₃ | DMF | 80-100 | Moderate to Good |
| Williamson | 2,2-Difluoroethyl bromide | NaH | THF | 60-80 | Moderate |
| Mitsunobu | 2,2-Difluoroethanol | PPh₃, DIAD | THF | 0 to r.t. | Good to Excellent |
| Ullmann | 2-Bromo-1-(2,2-difluoroethoxy)benzene | CuI, L-proline, K₂CO₃ | DMSO | 100-120 | Moderate |
Green Chemistry Principles in Synthesis Development
The industrial synthesis of specialty chemicals such as this compound is increasingly scrutinized through the lens of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. The development of synthetic routes for this compound can be significantly improved by incorporating these principles, particularly in the key steps of etherification and nitro group reduction.
A plausible synthetic pathway for this compound starts with the nitration of p-cresol to form 4-methyl-2-nitrophenol. This intermediate then undergoes etherification to introduce the 2,2-difluoroethoxy group, yielding 2-(2,2-difluoroethoxy)-4-methyl-1-nitrobenzene. The final step involves the reduction of the nitro group to the desired aniline. While traditional methods for these transformations are often effective, they may involve harsh conditions, hazardous reagents, and significant waste generation. The application of green chemistry principles seeks to address these shortcomings.
Etherification of 4-methyl-2-nitrophenol
The introduction of the 2,2-difluoroethoxy group onto the phenolic oxygen of 4-methyl-2-nitrophenol is a crucial step. The classical approach is the Williamson ether synthesis, which typically involves a strong base and an alkylating agent in a polar aprotic solvent.
Traditional Method:
A conventional Williamson ether synthesis might employ sodium hydride (NaH) to deprotonate the phenol in a solvent like N,N-dimethylformamide (DMF), followed by reaction with a 2,2-difluoroethyl halide or sulfonate. While effective, this method has several green chemistry drawbacks:
Use of Hazardous Reagents: Sodium hydride is highly flammable and reactive, posing safety risks. DMF is a reprotoxic solvent.
Waste Generation: The reaction requires stoichiometric amounts of the base, leading to salt byproducts that need to be disposed of. The use of volatile organic solvents (VOCs) contributes to air pollution.
Green Chemistry Approaches:
To align with green chemistry principles, several modifications to the etherification step can be implemented. A significant improvement is the use of Phase-Transfer Catalysis (PTC). PTC allows for the reaction to be carried out in a biphasic system, often using water as one of the phases, which reduces the need for large quantities of organic solvents. researchgate.netphasetransfercatalysis.com
Key features of a greener etherification using PTC include:
Safer Solvents and Reagents: Replacing DMF with water or a more benign organic solvent significantly reduces toxicity and environmental impact. The use of a catalytic amount of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or polyethylene (B3416737) glycol (PEG), is preferable to stoichiometric and hazardous reagents. researchgate.nettandfonline.comtandfonline.com
Energy Efficiency: Some PTC systems can operate at lower temperatures compared to traditional methods, leading to energy savings.
The table below compares a traditional Williamson ether synthesis with a greener, PTC-based approach for the etherification of a phenol, a reaction analogous to the synthesis of the precursor for this compound.
Table 1: Comparison of Traditional and Green Etherification Methods
| Feature | Traditional Williamson Synthesis | Green PTC Approach |
| Base | Sodium Hydride (stoichiometric) | Sodium Hydroxide (aqueous) |
| Solvent | N,N-Dimethylformamide (DMF) | Water/Toluene (biphasic) or Solvent-free |
| Catalyst | None | Tetrabutylammonium bromide or PEG400 (catalytic) |
| Safety | High (flammable NaH, toxic DMF) | Moderate (caustic NaOH) |
| Waste | Salt waste, organic solvent waste | Reduced organic solvent waste, catalyst can be recycled |
| Yield | Generally high | Often comparable or higher |
Reduction of 2-(2,2-difluoroethoxy)-4-methyl-1-nitrobenzene
The reduction of the nitro group to an amine is the final and critical step in the synthesis. Traditional methods often involve stoichiometric metal reductants in acidic conditions, which are not environmentally benign.
Traditional Method (Bechamp Reduction):
The Bechamp reduction, using iron filings in the presence of an acid like hydrochloric acid, has been a historically important method. However, it generates large quantities of iron oxide sludge, a significant waste disposal problem.
Green Chemistry Approaches:
Modern synthetic chemistry offers a plethora of greener alternatives for nitro group reduction, focusing on catalytic methods that offer high selectivity and generate less waste. rsc.orgnumberanalytics.com
Catalytic Hydrogenation: This is one of the most atom-economical methods, producing water as the only byproduct. rsc.org Various catalysts can be employed, including palladium, platinum, or nickel on a solid support (e.g., carbon). The reaction is typically carried out using hydrogen gas. To enhance safety, transfer hydrogenation can be used, where a safer hydrogen donor like formic acid, ammonium formate, or hydrazine (B178648) is used in place of gaseous hydrogen. nih.gov
Electrocatalytic Reduction: This method uses electricity to drive the reduction, avoiding the need for chemical reducing agents altogether. nih.govacs.org Recent developments have shown high selectivity for the reduction of substituted nitroarenes in aqueous solutions using mediators like polyoxometalates. nih.gov This approach is highly sustainable as it minimizes waste and can be performed at room temperature.
Photocatalytic Reduction: Utilizing light to drive the reaction, photocatalysis offers a green pathway for nitro reduction. mdpi.com For instance, TiO2 has been used as a photocatalyst in the presence of a hydrogen source like an alcohol to reduce nitrobenzene (B124822) to aniline under mild conditions. mdpi.com
The following table summarizes and compares various methods for the reduction of nitroarenes.
Table 2: Comparison of Nitro Reduction Methods
| Method | Reducing Agent/System | Catalyst | Solvent | Key Advantages (Green Chemistry Perspective) | Key Disadvantages |
| Bechamp Reduction | Iron/Acid | None | Water/Ethanol | Inexpensive reagents | Large amount of iron sludge waste |
| Catalytic Hydrogenation | Hydrogen Gas | Pd/C, PtO2, Raney Ni | Methanol, Ethanol | High atom economy, clean byproduct (water) | Use of flammable H2 gas under pressure |
| Transfer Hydrogenation | Hydrazine, Formic Acid | Pd/C, Fe/C | Ethanol, Water | Avoids handling of H2 gas, often milder conditions | Stoichiometric byproduct from hydrogen donor |
| Electrocatalytic Reduction | Electrons (Electricity) | Polyoxometalate mediator | Water | No chemical reductant needed, high selectivity, ambient conditions | Requires specialized electrochemical setup |
| Photocatalytic Reduction | Light/Hydrogen Donor | TiO2 | Water/Alcohol | Uses light energy, mild conditions | May require specific photoreactors and longer reaction times |
By selecting a combination of a PTC-mediated etherification and a catalytic (transfer or electrocatalytic) reduction, the synthesis of this compound can be designed to be significantly more environmentally friendly than a route relying on traditional, stoichiometric reagents and hazardous solvents. This approach not only minimizes the environmental footprint but can also lead to a more cost-effective and safer industrial process.
Chemical Reactivity and Derivatization Studies of 2 2,2 Difluoroethoxy 4 Methylaniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
The aniline ring in 2-(2,2-difluoroethoxy)-4-methylaniline is highly susceptible to electrophilic aromatic substitution due to the powerful electron-donating nature of the amino group. bldpharm.com This group directs incoming electrophiles primarily to the positions ortho and para to itself. Given that the para position is occupied by the methyl group, electrophilic attack is anticipated to occur at the positions ortho to the amino group (C3 and C5) and ortho to the methyl group (C3 and C5), with the C5 position being the most likely site for substitution due to steric hindrance from the bulky difluoroethoxy group at the C2 position.
However, the strong activation by the amino group can sometimes lead to polysubstitution. To achieve monosubstitution, the reactivity of the amino group is often modulated by converting it into an amide, for example, by reaction with acetic anhydride. This N-acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled electrophilic substitution.
Halogenation: Direct bromination of anilines with bromine water typically leads to the formation of polybrominated products. bldpharm.com For monosubstitution on this compound, a milder halogenating agent or protection of the amino group would be necessary to obtain the desired monohalogenated derivative, likely at the C5 position.
Nitration: The nitration of anilines requires careful consideration of the reaction conditions. thieme-connect.com The use of a mixture of nitric acid and sulfuric acid can lead to the formation of a significant amount of the meta-substituted product due to the protonation of the amino group to form the anilinium ion, which is a meta-director. thieme-connect.com To favor ortho and para substitution, the reaction is often carried out on the N-acetylated derivative, followed by hydrolysis to regenerate the amino group. For this compound, nitration of its N-acetyl derivative would be expected to yield the 5-nitro product.
Sulfonation: Sulfonation of anilines with fuming sulfuric acid typically yields the para-substituted sulfonic acid. bldpharm.com In the case of this compound, where the para position to the amino group is blocked, sulfonation would likely occur at one of the available ortho positions, with the C5 position being the most probable.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of N-acetyl-2-(2,2-difluoroethoxy)-4-methylaniline
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br2, CH3COOH | N-(5-bromo-2-(2,2-difluoroethoxy)-4-methylphenyl)acetamide |
| Nitration | HNO3, H2SO4 | N-(2-(2,2-difluoroethoxy)-4-methyl-5-nitrophenyl)acetamide |
| Sulfonation | Fuming H2SO4 | 5-acetamido-4-(2,2-difluoroethoxy)-2-methylbenzenesulfonic acid |
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with various electrophiles.
N-Acylation: The amino group can be easily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is often used as a protective strategy for the amino group during other transformations.
N-Alkylation: Direct N-alkylation of anilines can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. More controlled alkylation can be achieved through reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine, followed by reduction. Recent methods have also explored visible-light-induced N-alkylation of anilines with alcohols.
Diazotization: Primary aromatic amines like this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups (e.g., -Cl, -Br, -CN, -OH) or azo coupling reactions with activated aromatic compounds to form azo dyes. uni-regensburg.denih.govwur.nlchemscene.com
Table 2: Examples of Reactions at the Amino Group
| Reaction Type | Reagents | Expected Product |
| N-Acetylation | Acetic anhydride, Pyridine | N-(2-(2,2-difluoroethoxy)-4-methylphenyl)acetamide |
| N-Benzylation (Reductive Amination) | Benzaldehyde, then NaBH4 | N-benzyl-2-(2,2-difluoroethoxy)-4-methylaniline |
| Diazotization | NaNO2, HCl (aq), 0-5 °C | 2-(2,2-difluoroethoxy)-4-methylbenzenediazonium chloride |
Modifications and Transformations of the Difluoroethoxy Group
The 2,2-difluoroethoxy group is generally stable under many reaction conditions. The carbon-fluorine bond is strong, making the group resistant to cleavage. However, under harsh acidic or basic conditions, ether cleavage could potentially occur, although this would require forcing conditions. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the adjacent aromatic ring and the ortho-amino group. Studies on related fluoroalkoxy compounds suggest that this group is significantly more stable to hydrolysis compared to non-fluorinated alkoxy groups. beilstein-journals.org
Coupling Reactions for Complex Molecular Architectures
Modern cross-coupling reactions provide powerful tools for the construction of complex molecules from simpler building blocks. This compound and its derivatives can be valuable partners in these transformations.
Buchwald-Hartwig Amination: The amino group of this compound can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides or triflates to form diarylamines. nih.gov
Suzuki and Heck Couplings: Following halogenation of the aromatic ring (as described in section 3.1), the resulting halo-derivative of this compound can participate in palladium-catalyzed Suzuki and Heck coupling reactions. organic-chemistry.org A Suzuki coupling with a boronic acid would lead to the formation of a biaryl structure, while a Heck reaction with an alkene would introduce a vinyl group. These reactions are invaluable for creating carbon-carbon bonds.
Table 3: Potential Coupling Reactions
| Starting Material | Coupling Partner | Reaction Type | Catalyst System (Example) | Expected Product Class |
| This compound | Bromobenzene | Buchwald-Hartwig Amination | Pd(OAc)2, ligand (e.g., XPhos), base | N-phenyl-2-(2,2-difluoroethoxy)-4-methylaniline |
| 5-Bromo-2-(2,2-difluoroethoxy)-4-methylaniline | Phenylboronic acid | Suzuki Coupling | Pd(PPh3)4, base | 5-Phenyl-2-(2,2-difluoroethoxy)-4-methylaniline derivative |
| 5-Bromo-2-(2,2-difluoroethoxy)-4-methylaniline | Styrene | Heck Coupling | Pd(OAc)2, PPh3, base | 5-Styryl-2-(2,2-difluoroethoxy)-4-methylaniline derivative |
Stereochemical Considerations in Derivatives
While this compound itself is achiral, its derivatization can introduce stereocenters into the molecule. For instance, reactions at the amino group or on substituents introduced onto the aromatic ring can create chiral molecules. The synthesis of such derivatives in an enantiomerically pure form would require the use of stereoselective synthetic methods.
Asymmetric Synthesis: Chiral catalysts or auxiliaries could be employed to achieve enantioselective transformations. For example, asymmetric hydrogenation of an imine derived from a derivative of this compound could produce a chiral amine. Similarly, stereospecific coupling reactions involving boronic esters have been developed for the synthesis of chiral anilines. nih.gov The development of stereoselective methods for the synthesis of derivatives of this compound would be crucial for applications in fields such as medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity.
Applications of 2 2,2 Difluoroethoxy 4 Methylaniline in Advanced Chemical Synthesis
Utilization as a Key Building Block in Multi-Step Organic Syntheses
The strategic placement of the difluoroethoxy and methyl groups on the aniline (B41778) ring makes 2-(2,2-Difluoroethoxy)-4-methylaniline a highly valuable synthon in multi-step organic synthesis. Chemists utilize this compound as a foundational component to construct more complex molecular architectures. Its primary amine functionality serves as a versatile handle for a wide array of chemical transformations, including amide bond formations, N-arylations, and the construction of various heterocyclic systems. The presence of the difluoroethoxy group is particularly significant as the introduction of fluorine atoms can modulate properties such as metabolic stability, lipophilicity, and binding affinity of the final target molecule.
The synthesis of complex molecules often requires a sequence of reactions where each step builds upon the last. In this context, this compound provides a reliable and predictable starting point. Its robust chemical nature allows it to withstand a variety of reaction conditions, ensuring its integrity throughout a synthetic sequence. This reliability is crucial for the efficient and reproducible production of target compounds in both academic and industrial settings.
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The aniline moiety is a prevalent feature in many biologically active compounds, and the unique substitution pattern of this compound makes it an attractive precursor for the synthesis of novel pharmaceutical agents.
Precursors for Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound serves as an essential precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen. For instance, it can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to form substituted quinolines, benzodiazepines, or other fused heterocyclic structures.
A significant application lies in the synthesis of pyrimidine-based compounds. The reaction of this compound with a suitably substituted pyrimidine (B1678525) core is a key step in the preparation of 2-(substituted-anilino)pyrimidine derivatives. These compounds are often investigated for their potential as kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways and are crucial in cancer therapy. Patent literature describes the general synthesis of such compounds, which can be adapted to include this compound to generate novel, fluorinated analogues with potentially enhanced biological activity. google.com
| Precursor | Resulting Heterocyclic System | Potential Application |
| This compound | Pyrimidines | Kinase Inhibitors |
| This compound | Quinolines | Antimalarials, Antivirals |
| This compound | Benzodiazepines | Anxiolytics, Anticonvulsants |
Intermediates in Investigational Compound Development
The development of new drugs is a lengthy and complex process that relies on the synthesis and evaluation of numerous candidate molecules. This compound plays a role as a key intermediate in the synthesis of such investigational compounds. Its incorporation into a potential drug molecule can be a strategic decision to improve its pharmacokinetic and pharmacodynamic properties.
While specific, publicly disclosed investigational drugs directly synthesized from this compound are not always readily identifiable due to the proprietary nature of drug development, the patent literature provides strong evidence of its use. For example, patents for novel kinase inhibitors often claim a broad genus of compounds where a substituted aniline, such as this compound, is a variable substituent. google.com This indicates its value and application in the early stages of drug discovery.
Generation of Compound Libraries for Target Identification
In modern drug discovery, the generation and screening of large collections of compounds, known as compound libraries, is a fundamental strategy for identifying new drug leads. nih.gov Combinatorial chemistry techniques allow for the rapid synthesis of a multitude of structurally related molecules. This compound can serve as a core building block in the creation of such libraries.
By reacting this aniline with a diverse set of chemical partners, a library of compounds can be generated, each with a unique substitution pattern but all sharing the common 2-(2,2-difluoroethoxy)-4-methylphenyl motif. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hits" – compounds that exhibit a desired biological activity. The identification of such hits can be the starting point for a more focused drug discovery program. The use of fluorinated building blocks like this compound in combinatorial synthesis is a recognized strategy to enhance the diversity and drug-like properties of the resulting compound libraries. google.com
Application in Agrochemical Intermediate Production
The introduction of fluorine into agrochemicals can significantly enhance their efficacy and selectivity. researchgate.net As such, fluorinated building blocks are of high importance in the synthesis of modern pesticides and herbicides.
Pathway to Fluorinated Herbicidal Compounds
This compound is a valuable intermediate in the synthesis of fluorinated herbicidal compounds. Its structural features can be found in patented herbicidal molecules, where the aniline nitrogen is typically incorporated into a larger heterocyclic system known to exhibit herbicidal activity.
For instance, the synthesis of certain pyrazole-based herbicides can involve the use of substituted anilines. While direct public documentation explicitly naming this compound in the synthesis of a commercialized herbicide is limited, the patent literature for novel herbicidal compounds often includes broad claims encompassing structures that could be derived from this aniline. The general synthetic strategies outlined in these patents, which often involve the reaction of a fluorinated aniline with a heterocyclic core, strongly suggest its utility in this field. The presence of the difluoroethoxy group in the final molecule can contribute to favorable properties such as enhanced uptake by the target plant and increased metabolic stability, leading to improved herbicidal performance. googleapis.com
| Intermediate | Target Compound Class | Desired Agrochemical Property |
| This compound | Pyrazole-based Herbicides | Enhanced Efficacy, Metabolic Stability |
| This compound | Pyrimidine-based Fungicides | Increased Potency, Selectivity |
Analogues in Pesticide Research
The introduction of fluorine atoms into agrochemical candidates has become a pivotal strategy in the development of modern pesticides. Fluorinated compounds often exhibit enhanced biological activity, metabolic stability, and favorable physicochemical properties. Aniline derivatives, in particular, serve as crucial intermediates in the synthesis of a wide range of pesticides.
While direct research on the pesticidal activity of this compound analogues is not extensively published, the broader class of fluoroalkoxy-substituted anilines is of significant interest in agrochemical research. The structural motif of a substituted aniline is a cornerstone in the synthesis of various active ingredients. For instance, 2,6-dichloro-4-trifluoromethyl-aniline is a well-established and vital intermediate in the production of insecticides like fipronil. google.com This precedent underscores the potential of other halogenated and functionalized anilines as building blocks for new pesticidal agents.
The difluoroethoxy group in this compound is particularly noteworthy. This group can influence the molecule's lipophilicity and binding affinity to target enzymes or receptors in pests. Research into novel anthranilic diamide (B1670390) insecticides, for example, has shown that modifications to the aniline portion of the molecule can significantly impact insecticidal activity. mdpi.com By analogy, derivatives of this compound could be explored as precursors for new classes of insecticides or fungicides. The synthesis of such analogues would likely involve leveraging the reactivity of the aniline amine group for further chemical transformations.
The development of new pesticides often involves the synthesis and screening of numerous analogues to identify compounds with optimal efficacy and safety profiles. The data below illustrates the insecticidal activity of various chlorantraniliprole (B1668704) derivatives, highlighting how structural modifications can lead to potent pest control agents.
Table 1: Insecticidal Activity of Chlorantraniliprole and its Analogues against Mythimna separata
| Compound | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Chlorantraniliprole | 4 | 80 |
| Analogue 8c | 4 | 90 |
| Analogue 8i | 0.8 | 60 |
| Analogue 8q | 4 | 100 |
Data sourced from a study on novel anthranilic diamide insecticides. mdpi.com
Contributions to Materials Science Research
The unique electronic and structural properties imparted by the difluoroethoxy group make this compound a valuable precursor in materials science, particularly in the development of advanced polymers and organic electronic devices.
Precursors for Advanced Polymer Systems
Substituted anilines are widely used as monomers for the synthesis of polyaniline (PANI) and its derivatives. Polyaniline is a conducting polymer with a range of applications in areas such as sensors, anti-corrosion coatings, and electronic devices. The properties of polyaniline can be finely tuned by introducing substituents onto the aniline ring.
The presence of the 2-(2,2-difluoroethoxy) group is expected to significantly influence the properties of the resulting polymer. The fluorine atoms can enhance the thermal stability and chemical resistance of the polymer. Furthermore, the electronic nature of the fluoroalkoxy group can modulate the conductivity and optical properties of the polyaniline derivative. The synthesis of poly[this compound] would likely proceed via oxidative polymerization, a common method for preparing polyanilines.
While specific research on the polymerization of this compound is not yet prominent in the literature, studies on other substituted anilines provide a strong basis for its potential. For example, the synthesis of coordination polymers from 4-methyl-N-(pyridin-2-ylmethylidene)aniline has been shown to yield materials with interesting photoluminescent properties. nih.gov This suggests that polymers derived from this compound could also exhibit valuable optical or electronic characteristics.
Role in Organic Light-Emitting Diode (OLED) Intermediates
Aniline derivatives are fundamental building blocks for hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs). rsc.org The efficiency and stability of OLEDs are critically dependent on the performance of the HTM, which facilitates the injection and transport of positive charge carriers (holes).
The incorporation of fluorine atoms into HTMs is a well-established strategy to improve device performance. Fluorination can lower the highest occupied molecular orbital (HOMO) energy level of the material, leading to better energy level alignment with the perovskite or emissive layer and enhancing hole extraction. mdpi.com This can result in higher power conversion efficiencies and improved device stability.
Analogues and derivatives of this compound are promising candidates for the synthesis of novel HTMs. The difluoroethoxy group, combined with the aniline scaffold, could be incorporated into larger, more complex molecules designed for optimal performance in OLEDs. For instance, fluorinated aniline units have been successfully integrated into spiro[fluorene-9,9′-xanthene] (SFX) based HTMs, demonstrating the viability of this approach. mdpi.com The development of such materials is an active area of research, with the goal of creating more efficient and durable OLED displays and lighting.
The table below presents the performance of a perovskite solar cell using a hole-transporting material derived from a fluorinated aniline unit, illustrating the impact of such materials on device efficiency.
Table 2: Performance of a Perovskite Solar Cell with a Fluorinated Aniline-Based Hole-Transporting Material
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 15.21% |
| Open-Circuit Voltage (Voc) | 1.05 V |
| Short-Circuit Current Density (Jsc) | 21.5 mA/cm² |
Data sourced from a study on fluorinated-aniline units in hole-transporting materials. nih.gov
Spectroscopic and Advanced Analytical Characterization in Research
Chromatographic Techniques for Purity and Separation
High-Performance Liquid Chromatography (HPLC)No specific HPLC methods detailing the conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength) for the analysis or purification of 2-(2,2-Difluoroethoxy)-4-methylaniline have been reported in the searched scientific literature.
Due to the absence of this fundamental data, a scientifically rigorous article that adheres to the user's specified outline and quality standards cannot be generated at this time.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For aniline (B41778) derivatives, GC, particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone for purity assessment and identification of related substances. The analysis of this compound by GC would involve its volatilization in a heated injector, separation on a capillary column, and detection.
The choice of column is critical; a fused silica (B1680970) capillary column, such as one coated with a non-polar (e.g., SE-54) or mid-polar stationary phase, is typically used for aromatic amines. epa.gov While many anilines can be analyzed directly, derivatization is sometimes employed to improve thermal stability and chromatographic peak shape. nih.gov However, modern GC systems and column technologies often allow for the direct analysis of such compounds without derivatization. nih.gov
A mass spectrometer detector provides mass-to-charge ratio (m/z) data for the eluting components, allowing for definitive identification based on the compound's mass spectrum. Alternatively, a Nitrogen-Phosphorus Detector (NPD) can be used for its high selectivity towards nitrogen-containing compounds, minimizing interference from non-nitrogenous matrix components. epa.gov
Table 1: Representative GC Parameters for Aniline Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injection Mode | Splitless | To maximize the transfer of analyte to the column for trace analysis. |
| Injector Temperature | 250 - 280 °C | To ensure rapid and complete volatilization of the sample. |
| Column Type | Fused Silica Capillary (e.g., 30 m x 0.25 mm, SE-54 phase) epa.gov | Provides high-resolution separation of analytes. |
| Oven Program | Temperature gradient (e.g., 60 °C hold, ramp to 280 °C) | To separate compounds with a range of boiling points effectively. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) epa.gov | For sensitive and selective detection and identification. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to display several key absorption bands confirming its structure.
The primary amine (-NH₂) group would show a characteristic pair of peaks in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching. The presence of the difluoroethoxy group would be confirmed by very strong C-F stretching absorptions, typically found in the 1000-1200 cm⁻¹ range. The aromatic ring gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Table 2: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methyl (-CH₃) / Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Ether (-C-O-C-) | C-O Stretch | 1200 - 1260 (Aryl-Alkyl) | Strong |
| Fluoroalkane (-CF₂) | C-F Stretch | 1000 - 1200 | Very Strong |
| Amine (-C-N) | C-N Stretch | 1250 - 1335 (Aromatic) | Medium-Strong |
Data based on standard IR correlation tables and spectra of related compounds like p-Toluidine (B81030). chemicalbook.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. Should this compound be successfully crystallized, this technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.
The analysis would elucidate the planarity of the aniline ring and the spatial orientation of the methyl and difluoroethoxy substituents. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonds involving the amine group and potential weak interactions involving the fluorine atoms, which dictate how the molecules pack together to form the crystal lattice. While a crystal structure for this specific compound is not publicly documented, analysis of related structures like 2-((4-methoxy-2-methylphenyl)amino)-1,2-diphenylethanone demonstrates the type of data obtained. nih.govresearchgate.net
Table 3: Template of Crystal Data Obtainable from X-ray Diffraction Analysis
| Parameter | Example Data Point | Information Provided |
|---|---|---|
| Chemical Formula | C₉H₁₁F₂NO | The elemental composition of the molecule. |
| Crystal System | e.g., Monoclinic | The basic geometric shape of the unit cell. |
| Space Group | e.g., P2₁/c | The symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the repeating unit of the crystal. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | e.g., 4 | The number of molecules in the unit cell. |
| Bond Lengths/Angles | e.g., C-N = 1.40 Å; C-N-H = 115° | The precise geometry of the molecule. |
| R-factor | e.g., R₁ = 0.04 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Advanced Analytical Methods in Research Contexts (e.g., CE-MS, LC-MS in metabolomics research for broader chemical analysis)
In modern chemical and biological research, highly sensitive and selective hyphenated techniques are essential for analyzing compounds in complex mixtures.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-efficiency separation technique well-suited for the analysis of charged or highly polar species like protonated anilines. nih.gov The method separates ions based on their electrophoretic mobility in a narrow capillary under a high voltage. Coupling CE to MS allows for sensitive detection and mass-based identification. ital.sp.gov.br This technique is particularly valuable for separating structurally similar isomers and for analyses where the sample volume is limited. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of analytical chemistry, especially in fields like metabolomics. biospec.netrsc.org This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection with a mass spectrometer. researchgate.net In a research context, if this compound were a drug candidate, LC-MS/MS would be the primary tool for studying its metabolism. Researchers could analyze biological samples (e.g., plasma, urine) to identify and quantify the parent compound and any metabolites formed. researchgate.netmdpi.com The robustness, sensitivity, and broad applicability of LC-MS make it indispensable for comprehensive chemical analysis in complex biological systems. frag-den-staat.de
Computational and Theoretical Investigations of 2 2,2 Difluoroethoxy 4 Methylaniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 2-(2,2-difluoroethoxy)-4-methylaniline. These calculations reveal how the interplay between the electron-donating amino and methyl groups and the electron-withdrawing difluoroethoxy group shapes the molecule's electronic properties.
The electronic structure is characterized by the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The amino group and the methyl group at the para position both contribute to increasing the electron density of the aromatic ring through resonance and inductive effects, respectively. Conversely, the 2-(2,2-difluoroethoxy) group at the ortho position exerts a significant inductive electron-withdrawing effect due to the high electronegativity of the fluorine atoms. This push-pull electronic arrangement is expected to result in a polarized molecule with distinct regions of high and low electron density.
Calculations on related substituted anilines have shown that electron-donating groups increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. umn.edu The molecular electrostatic potential map would visually represent these electronic features, with negative potential (red/yellow) localized around the electronegative fluorine and oxygen atoms and the electron-rich aromatic ring, and positive potential (blue) near the amino protons.
A representative table of calculated electronic properties for analogous substituted anilines is presented below to illustrate the expected trends.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline (B41778) | -5.45 | -0.25 | 5.20 |
| 4-Methylaniline | -5.21 | -0.18 | 5.03 |
| 4-Nitroaniline | -6.32 | -2.54 | 3.78 |
| 4-Bromoanilinium | -7.27 | -3.17 | 4.10 |
This table presents representative data from DFT calculations on analogous compounds to illustrate the expected electronic trends. Data for 4-bromoanilinium perchlorate (B79767) was obtained from B3LYP/6-311++(d,p) level of theory. mdpi.com
Conformational Analysis of the Difluoroethoxy Group
Computational studies on similar fluorinated alkoxy groups have shown that they can adopt various conformations with different energies. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net The presence of two fluorine atoms on the ethoxy chain introduces significant electrostatic and steric interactions that influence the conformational preferences. The gauche effect, an attraction between vicinal electronegative atoms, can play a significant role. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net In the case of the difluoroethoxy group, there can be a preference for a gauche arrangement between the fluorine atoms and the oxygen atom.
Furthermore, the orientation of the difluoroethoxy group with respect to the aromatic ring is critical. The dihedral angle (Ar-O-CH2-CF2) determines whether the fluorine atoms are positioned towards or away from the amino group. This orientation will be influenced by a combination of steric hindrance with the adjacent amino group and potential intramolecular hydrogen bonding between a fluorine atom and a proton of the amino group. Theoretical calculations are essential to map the potential energy surface of these rotations and identify the most stable conformers.
A representative Newman projection is shown below to illustrate the possible conformations around the O-CH2 bond.
***Figure 1:** Newman projections of the staggered conformations of the 2,2-difluoroethoxy group looking down the O-CH2 bond. The relative energies of these conformers would be determined by steric and electrostatic interactions.*
Molecular Docking and Ligand-Target Interaction Studies (in context of binding research)
In the context of drug discovery, molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. Aniline derivatives are known to be scaffolds for various biologically active compounds, including kinase inhibitors. ijcce.ac.irnih.govresearchgate.net
For instance, tyrosine kinases are a common target for aniline-based inhibitors, where the aniline core often forms crucial hydrogen bonds within the ATP-binding site of the enzyme. mdpi.comdnu.dp.ua Docking studies of this compound into a kinase active site would aim to identify the key interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds between the amino group and backbone residues of the protein, as well as hydrophobic interactions involving the aromatic ring and the methyl group.
The difluoroethoxy group can play a dual role. Its fluorine atoms can act as hydrogen bond acceptors, forming favorable interactions with donor groups in the binding pocket. nih.govresearchgate.net Additionally, the fluorinated moiety can influence the compound's lipophilicity, which is a critical factor for cell permeability and binding affinity. The conformational flexibility of this group, as discussed in the previous section, is also crucial, as it allows the molecule to adopt a shape that is complementary to the binding site.
A hypothetical docking scenario of an aniline derivative into a kinase active site is illustrated in the table below, highlighting the types of interactions that would be analyzed.
| Interaction Type | Interacting Residue (Example) | Ligand Moiety Involved |
| Hydrogen Bond (Donor) | Met793 (backbone C=O) | Aniline N-H |
| Hydrogen Bond (Acceptor) | Thr790 (sidechain OH) | Difluoroethoxy Fluorine |
| Pi-Pi Stacking | Phe856 | Aniline Ring |
| Hydrophobic Interaction | Leu718, Val726 | Methyl Group, Ethyl Chain |
This table represents a hypothetical set of interactions based on known binding modes of aniline-based kinase inhibitors. mdpi.comnih.govresearchgate.netdnu.dp.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling (for mechanistic understanding of reactivity, not toxicity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their reactivity in a specific chemical transformation. For this compound, a QSAR study would aim to understand how variations in its structure affect its reactivity, for example, in electrophilic aromatic substitution reactions.
The reactivity of anilines is strongly influenced by the electronic properties of the substituents on the aromatic ring. nih.gov Descriptors used in QSAR models for reactivity often include electronic parameters such as Hammett constants (σ), calculated atomic charges, and HOMO/LUMO energies. capes.gov.br For instance, in electrophilic substitution, the rate of reaction is expected to correlate with descriptors that reflect the nucleophilicity of the aromatic ring.
A QSAR model for the reactivity of a series of substituted anilines, including this compound, could take the following general form:
log(k) = a * (Electronic Descriptor) + b * (Steric Descriptor) + c
where 'k' is the rate constant of the reaction, and 'a', 'b', and 'c' are constants determined by regression analysis. The electronic descriptor could be the Hammett constant for the substituents or the calculated charge on the aromatic carbons. The steric descriptor might be a parameter like the Taft steric parameter (Es) to account for the bulkiness of the substituents.
The development of such a model would allow for the prediction of the reactivity of new, unsynthesized aniline derivatives and provide a deeper mechanistic understanding of how substituents modulate the reaction rate.
Reaction Pathway and Mechanism Elucidation via Computational Chemistry
Computational chemistry provides a powerful means to investigate the detailed mechanism of chemical reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for a given reaction can be mapped out.
For example, in an electrophilic aromatic substitution reaction, computational methods can be used to determine the preferred site of attack (ortho or meta to the amino group) and the activation energy for each pathway. The amino group is a strong ortho, para-directing group, while the methyl group is also ortho, para-directing. byjus.com The difluoroethoxy group at the 2-position will sterically hinder attack at the 3-position and electronically deactivate the ring. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group that are not blocked.
A computational study on the reaction of 4-methylaniline with hydroxyl radicals has shown that both H-abstraction from the amino and methyl groups and OH-addition to the aromatic ring are possible pathways, with the dominant pathway depending on the reaction conditions. mdpi.comresearchgate.net Similarly, for this compound, computational studies could elucidate the competing pathways in various reactions, such as oxidation, halogenation, or coupling reactions. nih.gov
The table below outlines the typical steps in a computational investigation of a reaction mechanism.
| Computational Step | Information Obtained |
| Geometry Optimization | Structures and relative energies of reactants, intermediates, and products. |
| Transition State Search | Structure and energy of the highest energy point along the reaction coordinate (activation energy). |
| Intrinsic Reaction Coordinate (IRC) Calculation | Confirmation that the transition state connects the correct reactant and product. |
| Frequency Calculation | Characterization of stationary points (minima or transition states) and calculation of zero-point vibrational energies. |
Through these detailed computational investigations, a comprehensive understanding of the reactivity and reaction mechanisms of this compound can be achieved, providing valuable guidance for its synthetic applications and the development of related compounds. nih.gov
Future Research Directions and Perspectives for 2 2,2 Difluoroethoxy 4 Methylaniline
Exploration of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes is fundamental to unlocking the potential of 2-(2,2-Difluoroethoxy)-4-methylaniline. Future research will likely focus on optimizing existing methods and discovering new, more sustainable synthetic strategies.
Current approaches to synthesizing substituted anilines often involve multi-step processes that may include nitration, reduction, and functional group interconversion. For instance, the synthesis of analogous compounds like 2-ethyl-4-methoxy aniline (B41778) has been achieved through a four-step process involving a Bamberger reaction, acetylation, o-methylation, and hydrolysis. researchgate.net Similarly, the production of 4-bromo-2-methylaniline (B145978) involves protecting the amine, followed by bromination and deprotection. google.com
Future synthetic explorations for this compound could focus on:
Late-stage Fluorination: Developing methods to introduce the 2,2-difluoroethoxy group at a later stage of the synthesis could provide a more flexible and efficient route to a variety of analogues.
Catalytic Methods: The use of transition metal catalysis for the direct C-H activation and subsequent difluoroethoxylation of a 4-methylaniline precursor could represent a significant advancement, reducing the number of synthetic steps and improving atom economy.
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability.
A hypothetical improved synthetic pathway could involve the direct coupling of 2-bromo-4-methylaniline (B145976) with 2,2-difluoroethanol (B47519) under optimized catalytic conditions, potentially offering a more direct and cost-effective route than traditional multi-step syntheses.
Development of New Derivatives with Enhanced Properties
The core structure of this compound is an ideal scaffold for the development of new derivatives with tailored properties. The presence of the aniline functional group provides a reactive handle for a wide range of chemical modifications.
The introduction of the difluoroethoxy group is known to modulate key molecular properties such as lipophilicity, metabolic stability, and bioavailability, which is a common strategy in drug discovery. researchgate.net Future research is expected to leverage these attributes by creating a library of derivatives.
Potential derivatization strategies include:
Acylation and Sulfonylation: Reaction of the aniline nitrogen to form amides and sulfonamides can lead to compounds with potential biological activity.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could be employed to link the aniline to various aromatic and heteroaromatic systems, thereby expanding the chemical space.
Modifications of the Aromatic Ring: Further functionalization of the benzene (B151609) ring through electrophilic aromatic substitution could introduce additional diversity and fine-tune the electronic properties of the molecule.
Interactive Table: Hypothetical Derivatives and Potential Properties
| Derivative Structure | Potential Modification | Predicted Property Enhancement | Potential Application Area |
| N-acetyl-2-(2,2-difluoroethoxy)-4-methylaniline | Acetylation of the amine | Increased metabolic stability | Medicinal Chemistry |
| N-(phenylsulfonyl)-2-(2,2-difluoroethoxy)-4-methylaniline | Sulfonylation of the amine | Altered receptor binding affinity | Agrochemicals |
| 5-Bromo-2-(2,2-difluoroethoxy)-4-methylaniline | Bromination of the aromatic ring | Intermediate for further synthesis | Chemical Synthesis |
| N-Aryl derivatives via Buchwald-Hartwig coupling | Arylation of the amine | Modified electronic properties | Materials Science |
Broader Applications in Emerging Chemical Fields
The unique combination of a fluorinated ether and an aniline moiety suggests that this compound and its derivatives could find applications in several cutting-edge areas of chemistry.
Medicinal Chemistry: Fluorinated anilines are crucial building blocks in the pharmaceutical industry. google.com For example, 2,4-difluoroaniline (B146603) is a key starting material for the synthesis of diflunisal, a non-steroidal anti-inflammatory drug. google.com It is plausible that this compound could serve as a precursor for new therapeutic agents with improved efficacy and pharmacokinetic profiles. The difluoroethoxy group can act as a bioisostere for other functional groups, potentially leading to enhanced target binding and reduced off-target effects.
Agrochemicals: Aniline derivatives have been successfully developed as insecticides and fungicides. google.com The introduction of fluorine atoms often enhances the biological activity of agrochemicals. Future research could explore the potential of this compound derivatives as a new class of crop protection agents, possibly with novel modes of action or improved environmental safety profiles.
Materials Science: Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, anti-corrosion coatings, and electronic devices. nih.govresearchgate.netrsc.org The incorporation of the 2,2-difluoroethoxy group into a polymer backbone derived from this compound could lead to materials with unique properties, such as enhanced thermal stability, specific optical properties, or improved processability. These novel polymers could be investigated for use in advanced electronic applications or as materials for specialized coatings.
Interdisciplinary Research Incorporating the Compound
The full potential of this compound will likely be realized through collaborative, interdisciplinary research efforts.
Computational Chemistry and Molecular Modeling: Theoretical studies can be employed to predict the physicochemical properties, reactivity, and biological activity of novel derivatives. This in silico approach can guide synthetic efforts by prioritizing compounds with the highest probability of success, thus saving time and resources.
Chemical Biology: For derivatives showing biological promise, chemical biology studies can be initiated to identify their molecular targets and elucidate their mechanisms of action. This could involve techniques such as proteomics and genetic screening.
Process Chemistry and Chemical Engineering: As promising applications are identified, collaboration with process chemists and chemical engineers will be crucial to develop safe, scalable, and economically viable manufacturing processes. This would involve reaction optimization, pilot plant scale-up, and ensuring compliance with regulatory standards.
Environmental Science: Given the persistence of some organofluorine compounds, interdisciplinary research with environmental scientists will be important to assess the biodegradability and potential environmental impact of new derivatives, ensuring the development of sustainable chemical products.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reactants | Solvent | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methyl-2-nitroaniline | DMF | K₂CO₃ | 100 | 65–70 | |
| 2,2-Difluoroethyl bromide | DMSO | Cs₂CO₃ | 120 | 75–80 |
Advanced: How do computational methods (e.g., DFT) predict the electronic effects of the difluoroethoxy group on aromatic reactivity?
Methodological Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:
- Electron-Withdrawing Nature : The difluoroethoxy group decreases electron density at the para position via inductive effects, directing electrophilic substitution to the ortho position .
- Hammett Parameters : σₚ values (~0.45) indicate moderate deactivation, validated by experimental nitration regioselectivity .
- Solvent Effects : Polarizable continuum models (PCM) show enhanced stabilization in polar solvents, aligning with experimental yields in DMF .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, CF₂CH₂O at δ 4.3–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺ at m/z 217.0804 (C₉H₁₁F₂NO) .
- IR Spectroscopy : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-F (~1150 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Contradictions arise from solvent polarity, pH, or impurity levels. Mitigation strategies:
- Cross-Validation : Use multiple techniques (e.g., 2D NMR for connectivity, X-ray crystallography for absolute configuration) .
- Standardization : Prepare samples in deuterated DMSO-d₆ at controlled concentrations to minimize solvent shifts .
- Collaborative Databases : Cross-reference with PubChem or Reaxys entries (CAS 954266-84-3) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage : Keep in amber vials at 2–8°C under inert gas (Ar) to prevent oxidation of the aniline group .
- Decomposition Risks : Exposure to light or moisture may form quinones or hydrolyze the difluoroethoxy group .
- Compatibility : Avoid strong oxidizers (e.g., KMnO₄) and acids to prevent sulfonation .
Advanced: What strategies enhance regioselectivity in derivatization reactions (e.g., halogenation)?
Methodological Answer:
- Directing Groups : Use protecting groups (e.g., acetylation of NH₂) to block undesired sites. Subsequent deprotection restores functionality .
- Catalysis : Pd(OAc)₂ with ligands (XPhos) enables selective C-H activation at the ortho position .
- Solvent Control : Non-polar solvents (toluene) favor thermodynamic control, directing substitution to the most stable position .
Basic: How is the compound utilized in medicinal chemistry as a building block?
Methodological Answer:
- Pharmacophore Integration : The aniline core serves as a precursor for sulfonamide antibiotics or kinase inhibitors .
- Fluorine Effects : The difluoroethoxy group enhances metabolic stability and blood-brain barrier penetration in CNS drug candidates .
Advanced: What in vitro assays validate the biological activity of derivatives?
Methodological Answer:
- Enzyme Inhibition : Screen against COX-2 or cytochrome P450 isoforms using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake : Radiolabel derivatives with ¹⁸F for PET imaging to assess biodistribution in cancer models .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent environmental release .
Advanced: How do steric and electronic factors influence its reactivity in cross-coupling reactions?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
